

Technical Safety Guide: N-Ethyl-3-methoxypropylamine[1][2][3]

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Compound of Interest

Compound Name: Ethyl(3-methoxypropyl)amine

CAS No.: 58203-02-4

Cat. No.: B8783761

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Part 1: Chemical Identity & Validation

Target Substance: N-Ethyl-3-methoxypropan-1-amine CAS Registry Number: 58203-02-4

Molecular Formula: C₆H₁₅NO Molecular Weight: 117.19 g/mol [1][2][3]

Structural Characterization

The molecule consists of a propyl chain terminated by a methoxy ether group on one end and a secondary ethylamine on the other.[3] This structural duality dictates its reactivity:

- Secondary Amine: High basicity, nucleophilic, prone to N-alkylation/acylation.[1][2][3]
- Ether Linkage: Generally stable, provides solubility in organic solvents and water miscibility. [3]

Property	Specification
IUPAC Name	N-Ethyl-3-methoxypropan-1-amine
SMILES	CCNCCCOC
InChI Key	Predicted based on structure
Physical State	Clear, colorless liquid
Odor	Amine-like, ammoniacal (fishy)

Part 2: Hazard Architecture (GHS Classification)

Signal Word:DANGER[2][3][4]

As a secondary aliphatic amine, this compound exhibits aggressive hazards toward biological tissue and high flammability.[3]

GHS Hazard Statements

Code	Hazard Statement	Mechanistic Basis
H226	Flammable liquid and vapor	Low molecular weight aliphatic chain allows rapid vaporization; flash point likely < 60°C.
H314	Causes severe skin burns and eye damage	High pKa (~10-11) leads to saponification of membrane lipids and protein denaturation upon contact.[1][2][3][5][6]
H302	Harmful if swallowed	Systemic toxicity common to alkylamines; potential for CNS depression or metabolic interference.[3]
H335	May cause respiratory irritation	Volatile amine vapors irritate mucous membranes (alkaline hydrolysis).[3]

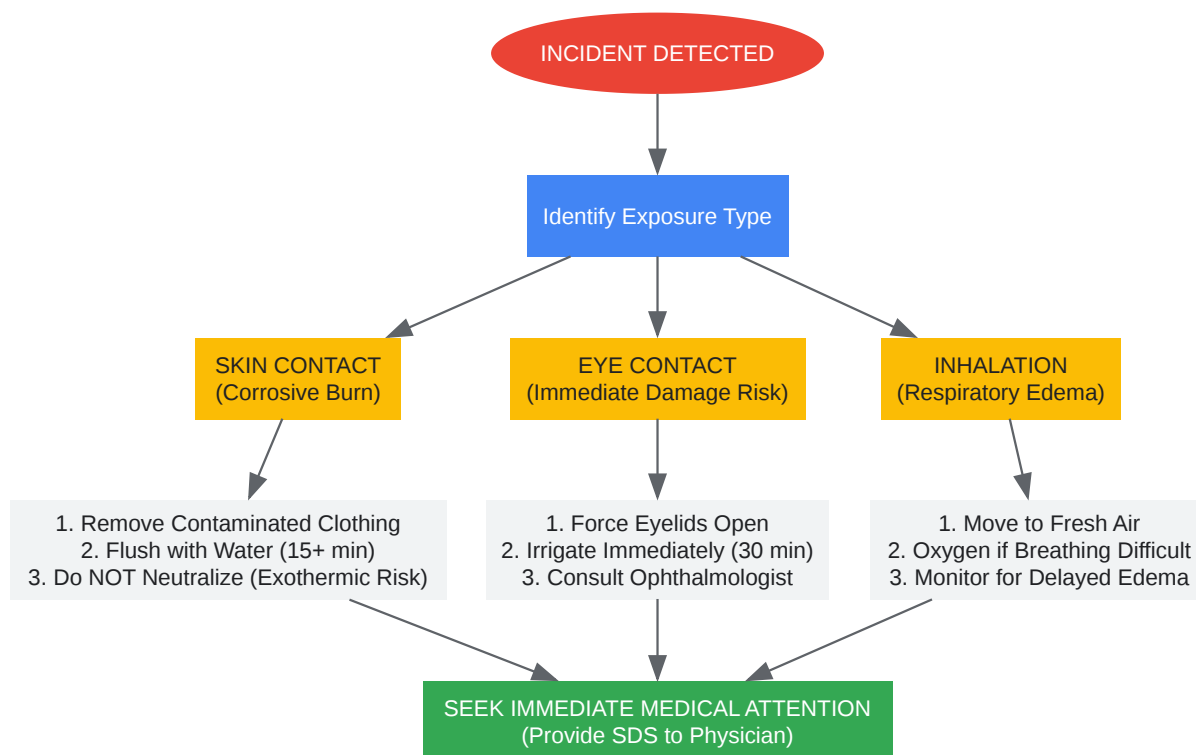
Precautionary Logic (P-Codes)[1][2][3][5][7]

- P210: Keep away from heat/sparks/open flames.[3][4] (Critical due to low flash point).
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] (Must use fluoroelastomer or nitrile; latex is often permeable to amines).[3]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses.[3][4] (Immediate dilution is vital to prevent permanent corneal opacity).[3]

Part 3: Critical Safety Protocols & Visualization

Emergency Response Workflow

The following decision logic outlines the immediate steps for exposure or release. Speed is the critical variable in amine burns.[3]



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Caption: Figure 1.[1][2][3] Triage workflow for N-Ethyl-3-methoxypropylamine exposure. Note the prohibition on neutralization for skin burns to avoid thermal injury.[1][2][3]

Part 4: Physicochemical Profile

Quantitative data is essential for process safety calculations.[2][3] Where specific experimental data for the N-ethyl derivative is absent, values are estimated based on the primary amine homolog (3-Methoxypropylamine) with structural correction factors.

Parameter	Value (Est./Lit.)	Causality/Notes
Boiling Point	135 - 145 °C	Higher than 3-methoxypropylamine (118°C) due to increased MW (+28 Da) from ethyl group.[1][2][3]
Flash Point	~35 - 45 °C	Flammable.[1][2][3] Vapor/air mixtures are explosive above this temp.[3]
Density	~0.85 - 0.88 g/mL	Typical for aliphatic amines; lighter than water.[1][2][3]
Water Solubility	Miscible	Ether oxygen and amine nitrogen facilitate H-bonding with water.[1][2][3]
pH (10% aq.)	> 11.5	Strongly alkaline; dictates the corrosive hazard.[3]
Vapor Pressure	~5-10 mmHg @ 20°C	Volatile; requires local exhaust ventilation (fume hood).[1][2][3]

Part 5: Handling, Storage & Reactivity[3] Chemical Incompatibilities[1][3]

- Strong Oxidizers: Reaction may be violent/explosive.[3]

- Acids: Exothermic neutralization.[3] Reaction with nitrous acid (HNO_2) can form N-nitrosamines (carcinogenic) because this is a secondary amine.[1][2][3]
- Acid Chlorides/Anhydrides: Rapid acylation; potentially uncontrollable exotherm if not cooled.[3]

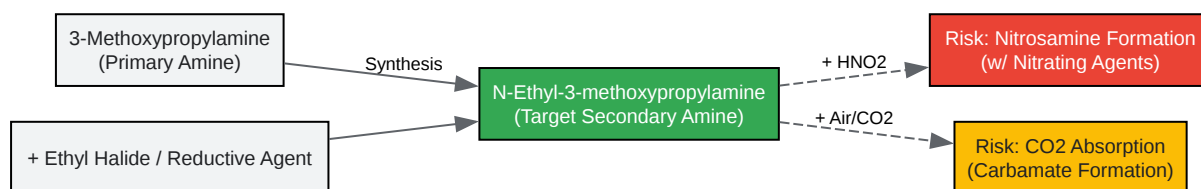
Storage Protocol

- Atmosphere: Store under Nitrogen or Argon.[3] Amines absorb atmospheric CO_2 to form carbamates (white crusts), degrading purity.[2][3]
- Container: Carbon steel or Stainless Steel (304/316).[2][3] Avoid copper, brass, or zinc (galvanized) as amines corrode these metals.[2][3]
- Temp: Cool, dry area ($< 25^\circ\text{C}$).

Synthesis Logic (Retrosynthetic View)

Understanding the synthesis helps anticipate impurities.[3]

- Route A: Reaction of 3-methoxypropylamine with ethyl bromide (Risk of over-alkylation to quaternary salt).[1][2][3]
- Route B: Reductive amination of 3-methoxypropanal with ethylamine.[1][2][3]



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Caption: Figure 2. Synthesis pathway and critical reactivity risks (Nitrosation and Carbonation).
[1][2][3]

Part 6: Toxicology & Ecological Impact[2][3]

Mechanism of Toxicity[1][2][3]

- Corrosion: The unshared electron pair on the nitrogen attacks membrane lipids (saponification), causing liquefactive necrosis.[2][3] This allows the chemical to penetrate deeper into tissues than acid burns.[3]
- Sensitization: While primary amines are frequent sensitizers, secondary amines also pose a risk of allergic contact dermatitis.[3]

Ecological Fate[1][3]

- Biodegradability: Expected to be readily biodegradable based on the linear aliphatic ether structure.[3]
- Aquatic Toxicity: High pH shift can be acutely toxic to fish and daphnia.[3] Neutralization is required before disposal into wastewater systems.[3]

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